Cas no 2227751-19-9 (rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid)

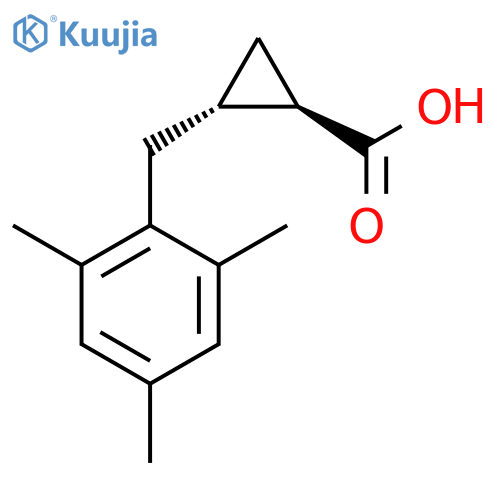

2227751-19-9 structure

商品名:rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid

rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid

- 2227751-19-9

- EN300-2005944

- rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid

-

- インチ: 1S/C14H18O2/c1-8-4-9(2)12(10(3)5-8)6-11-7-13(11)14(15)16/h4-5,11,13H,6-7H2,1-3H3,(H,15,16)/t11-,13-/m1/s1

- InChIKey: WMNIZSQFYOQFES-DGCLKSJQSA-N

- ほほえんだ: OC([C@@H]1C[C@H]1CC1C(C)=CC(C)=CC=1C)=O

計算された属性

- せいみつぶんしりょう: 218.130679813g/mol

- どういたいしつりょう: 218.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 37.3Ų

rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2005944-0.1g |

rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid |

2227751-19-9 | 0.1g |

$993.0 | 2023-09-16 | ||

| Enamine | EN300-2005944-1.0g |

rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid |

2227751-19-9 | 1g |

$1129.0 | 2023-05-31 | ||

| Enamine | EN300-2005944-10.0g |

rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid |

2227751-19-9 | 10g |

$4852.0 | 2023-05-31 | ||

| Enamine | EN300-2005944-1g |

rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid |

2227751-19-9 | 1g |

$1129.0 | 2023-09-16 | ||

| Enamine | EN300-2005944-0.25g |

rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid |

2227751-19-9 | 0.25g |

$1038.0 | 2023-09-16 | ||

| Enamine | EN300-2005944-5g |

rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid |

2227751-19-9 | 5g |

$3273.0 | 2023-09-16 | ||

| Enamine | EN300-2005944-5.0g |

rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid |

2227751-19-9 | 5g |

$3273.0 | 2023-05-31 | ||

| Enamine | EN300-2005944-0.5g |

rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid |

2227751-19-9 | 0.5g |

$1084.0 | 2023-09-16 | ||

| Enamine | EN300-2005944-0.05g |

rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid |

2227751-19-9 | 0.05g |

$948.0 | 2023-09-16 | ||

| Enamine | EN300-2005944-2.5g |

rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid |

2227751-19-9 | 2.5g |

$2211.0 | 2023-09-16 |

rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

2227751-19-9 (rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid) 関連製品

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬